1-(4-Bromo-3-methylphenyl)propan-1-one
Overview
Description
1-(4-Bromo-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom and a methyl group on the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-methylpropiophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed
Oxidation: 4-Bromo-3-methylbenzoic acid or 4-bromo-3-methylbenzaldehyde.
Reduction: 1-(4-Bromo-3-methylphenyl)propan-1-ol.
Substitution: 1-(4-Methoxy-3-methylphenyl)propan-1-one or 1-(4-Cyano-3-methylphenyl)propan-1-one.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-methylphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(4-Bromo-3-methylphenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
1-(4-Bromo-3-methylphenyl)propan-2-one: Similar structure but with a propan-2-one group instead of a propan-1-one group.
Uniqueness
1-(4-Bromo-3-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methyl group influences its reactivity and interactions with other molecules, making it valuable in various synthetic and research applications .
Biological Activity
1-(4-Bromo-3-methylphenyl)propan-1-one, a halogenated ketone, has garnered attention in the pharmaceutical and agrochemical fields due to its intriguing biological properties. This compound features a brominated aromatic ring which enhances its reactivity and potential biological activity. The following sections detail its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom on the aromatic ring, contributing to its electrophilic nature. The synthesis typically involves the bromination of 1-(3-methylphenyl)propan-1-one using bromine in solvents like acetic acid or dichloromethane, yielding the desired compound with high efficiency.
Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit significant antimicrobial activities. For instance, studies have shown efficacy against various pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease. The compound's electrophilic nature allows it to interact with nucleophilic sites in proteins, potentially leading to alterations in cellular functions.
Antiproliferative Effects
In vitro studies have demonstrated that bromo-substituted compounds can exhibit antiproliferative effects against cancer cell lines. For example, similar compounds have shown IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells . These compounds disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition potential. For example, derivatives of this compound have been found to inhibit alkaline phosphatase with varying potencies. One derivative demonstrated an IC50 of 1.469 µM, indicating significant inhibitory activity .
Case Studies and Research Findings
Several case studies highlight the biological relevance of this compound:
The biological activity of this compound can be attributed to its ability to undergo electrophilic attack on various biological targets. This mechanism is particularly relevant in its interactions with nucleophilic amino acids within proteins, leading to modifications that can disrupt normal cellular processes.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIQKPLAEAAAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625062 | |
Record name | 1-(4-Bromo-3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210228-01-6 | |
Record name | 1-(4-Bromo-3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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